molecular formula C22H26N4 B190728 Calycanthine CAS No. 595-05-1

Calycanthine

Cat. No. B190728
CAS RN: 595-05-1
M. Wt: 346.5 g/mol
InChI Key: XSYCDVWYEVUDKQ-UHFFFAOYSA-N
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Description

Calycanthine is an important class of alkaloids extracted and isolated from the roots, leaves, flowers, and fruits of Chimonanthus praecox . It has significant anti-convulsant, anti-fungal, anti-viral analgesic, anti-tumor, and anti-melanogenesis activities .


Synthesis Analysis

The synthesis of Calycanthine features copper-mediated asymmetric cyclodimerization of chiral tryptamine derivative . This process establishes a new entry into constructing the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids in one procedure . This strategy has been successfully applied for the total syntheses of either enantiomers of chimonanthine, folicanthine, and calycanthine .


Molecular Structure Analysis

The molecular structure of Calycanthine was first incorrectly proposed by Barger, and then revised by Woodward’s group via synthesis .


Chemical Reactions Analysis

Calycanthine inhibits the potassium-stimulated release of [3H]GABA from slices of rat hippocampus . It also blocks the L-type calcium currents and weakly inhibits the N-type calcium currents from neuroblastoma X glioma cells .

Scientific Research Applications

Convulsant Properties and Neurotransmitter Interactions

Calycanthine, primarily recognized as a central convulsant, has been found to inhibit the potassium-stimulated release of GABA in rat hippocampus slices. This inhibition occurs at a concentration of approximately 21 µM, suggesting a selective effect on neurotransmitter release. Calycanthine also affects L-type calcium currents in neuroblastoma X glioma cells, potentially contributing to its convulsant actions by inhibiting GABA-mediated chloride currents at GABA(A) receptors (Chebib et al., 2003).

Impact on Nervous Transmission

In the central nervous system of cockroaches, calycanthine hydrochloride showed significant reduction in synaptic transmission efficacy without altering nervous conduction in pre- and post-synaptic fibers. This indicates its influence on synaptic transmission without directly affecting nerve impulse genesis or conduction (Adjibadé et al., 1990).

Pharmacokinetics in Rats

A study conducted in 2020 investigated the pharmacokinetics of calycanthine in rats. Using UPLC-MS/MS methods, researchers determined calycanthine levels in rat plasma, revealing an absolute bioavailability of 37.5% following oral and intravenous administration (Lu et al., 2020).

Chemical Structure and Synthesis

Research on calycanthine has also focused on its chemical structure and synthesis. Studies dating back to 1931 have explored the degradation of calycanthine to N-methyltryptamine, providing insights into its complex chemical structure (Manske, 1931). Further research has aimed at synthesizing calycanthine and its dimeric alkaloids, contributing to our understanding of its molecular configuration and potential applications in synthetic chemistry (Hendrickson et al., 1964).

Optical Activity and Stereochemical Configuration

Calycanthine's optical activity has been a subject of interest, particularly regarding its H-stretching vibrational modes and infrared circular dichroism. These studies provide valuable information on the absolute configuration of the molecule, crucial for understanding its biological activity (Barnett et al., 1980).

Future Directions

The synthesis of Calycanthine and its derivatives is a topic of interest in synthetic chemistry . The development of new synthesis methods and the exploration of its biological activities could be potential future directions .

properties

IUPAC Name

(1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYCDVWYEVUDKQ-GXRSIYKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@H]4NC5=CC=CC=C5[C@@]2([C@@H]1NC6=CC=CC=C36)CCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calycanthine

CAS RN

595-05-1
Record name (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calycanthine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calycanthine
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Record name CALYCANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
826
Citations
M Movassaghi, MA Schmidt - Angewandte Chemie, 2007 - udel.edu
Hexahydropyrroloindole alkaloids constitute a large class of natural compounds that are formally derived from tryptophan.[1] A fascinating array of dimeric and oligomeric derivatives …
Number of citations: 283 www1.udel.edu
G Barger, J Madinaveitia, P Streuli - Journal of the Chemical Society …, 1939 - pubs.rsc.org
… The great stability and volatility of calycanthine are entirely in accordance with a condensed ring system, as in (I). In order to complete the carbon skeleton of calycanthine we must add …
Number of citations: 6 pubs.rsc.org
M Ding, K Liang, R Pan, H Zhang… - The Journal of Organic …, 2015 - ACS Publications
… (1), (+)-folicanthine (2), and (−)-calycanthine (3) were accomplished in four to five steps from … the calycanthine skeleton was observed and facilitated the synthesis of (−)-calycanthine (3). …
Number of citations: 42 pubs.acs.org
JT Link, LE Overman - Journal of the American Chemical Society, 1996 - ACS Publications
… The achiral hexacyclic unit also is found in meso-calycanthine (3), which is obtained by acid-… of meso-chimonanthine (2) and meso-calycanthine (3) as the initial step in the development …
Number of citations: 132 pubs.acs.org
L Bai, Y Ma, X Jiang - Journal of the American Chemical Society, 2021 - ACS Publications
Dimeric cyclotryptamine alkaloids typically feature vicinal all-carbon quaternary stereocenters and four nitrogen atoms. In comparison with the actual biosynthetic tryptophan derivatives, …
Number of citations: 12 pubs.acs.org
HM Gordin - Journal of the American Chemical Society, 1909 - ACS Publications
… calycanthine from the seeds of Calycanthus glaucus and prepare the usual salts of the alkaloid. It was shown that calycanthine … looked exactly like the calycanthine isolated from the first …
Number of citations: 16 pubs.acs.org
T Tokuyama, JW Daly - Tetrahedron, 1983 - Elsevier
… Noranabasamine and calycanthine and batrachotoxinin A do not give color reaction with … This alkaloid was identified as I-calycanthine based on spectral properties and comparison with …
Number of citations: 130 www.sciencedirect.com
I Vencato, C Lariucci, CMA de Oliveira… - … Section E: Structure …, 2004 - scripts.iucr.org
… The solvent water molecule plays an important role as a bridge between calycanthine molecules, forming molecular chains running along the [010] direction, as can be seen in Fig. 2 […
Number of citations: 6 scripts.iucr.org
H Mitsunuma, M Shibasaki, M Kanai… - Angewandte Chemie …, 2012 - Wiley Online Library
… of chimonanthine and calycanthine was reported by … alkaloids, including chimonanthine, calycanthine, and folicanthine. … total synthesis of chimonanthine, calycanthine, and folicanthine. …
Number of citations: 162 onlinelibrary.wiley.com
TA Hamor, JM Robertson - Journal of the Chemical Society (Resumed …, 1962 - pubs.rsc.org
… calycanthine with soda-lime gave a high yield of N-methyltryptamine. It was concluded that calycanthine … (11) were proposed for calycanine and calycanthine respectively. These formuk …
Number of citations: 11 pubs.rsc.org

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